molecular formula C9H7N3O4 B13685347 8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

Katalognummer: B13685347
Molekulargewicht: 221.17 g/mol
InChI-Schlüssel: HDGQFQFBQZMJHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a heterocyclic compound with a complex structureThe compound’s molecular formula is C8H6N2O4, and it has a molecular weight of 194.14 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalhydrazide, followed by further reactions to introduce the amino and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the amino position .

Wissenschaftliche Forschungsanwendungen

8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and the potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H7N3O4

Molekulargewicht

221.17 g/mol

IUPAC-Name

8-amino-1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c10-5-2-3(9(15)16)1-4-6(5)8(14)12-11-7(4)13/h1-2H,10H2,(H,11,13)(H,12,14)(H,15,16)

InChI-Schlüssel

HDGQFQFBQZMJHS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C(=O)NNC2=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.